2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)13-21-17(16-5-3-2-4-6-16)18(23)22-19-20-11-12-24-19/h2-12,17,21H,13H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYLYRNUGNBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-2-phenylacetic Acid
The preparation begins with the bromination of phenylacetic acid at the α-position. Using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., benzoyl peroxide in carbon tetrachloride), phenylacetic acid undergoes selective α-bromination to yield 2-bromo-2-phenylacetic acid. This step typically achieves 70–85% efficiency, contingent on reaction time and temperature control (60–80°C, 6–12 hours).
Formation of Acid Chloride
The brominated acid is converted to its corresponding acid chloride via treatment with thionyl chloride (SOCl₂) . This exothermic reaction proceeds quantitatively under reflux (40–60°C, 2–4 hours), yielding 2-bromo-2-phenylacetyl chloride.
Acetamide Formation
The acid chloride reacts with 2-aminothiazole in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide with 75–90% yield.
Reaction Conditions:
- Solvent: THF/DCM
- Temperature: 0–25°C
- Time: 4–6 hours
- Base: TEA (2.0 equiv.)
Alkylation with 4-Methylbenzylamine
The bromoacetamide intermediate undergoes nucleophilic substitution with 4-methylbenzylamine in dimethylformamide (DMF) at 80–90°C. Potassium carbonate (K₂CO₃) serves as the base, promoting deprotonation of the amine and enhancing nucleophilicity.
Optimized Parameters:
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism , where 4-methylbenzylamine displaces the bromide ion, forming the secondary amine. Steric hindrance from the phenyl and thiazole groups necessitates prolonged heating to ensure complete conversion.
Reductive Amination of α-Ketoacetamide
Synthesis of 2-Phenyl-2-oxo-N-(1,3-thiazol-2-yl)acetamide
Phenylglyoxylic acid is condensed with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This step, conducted in DCM at room temperature, affords the α-ketoacetamide precursor with 70–85% yield.
Reductive Amination
The α-keto group undergoes reductive amination with 4-methylbenzylamine in methanol, employing sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Acetic acid is added to maintain a mildly acidic pH (4–5), facilitating imine formation prior to reduction.
Key Parameters:
- Solvent: Methanol
- Reducing Agent: NaBH₃CN (1.2 equiv.)
- Temperature: 25–40°C
- Time: 6–12 hours
- Yield: 60–75%
Advantages:
- Avoids hazardous bromination steps.
- Compatible with acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | Phenylacetic acid, NBS | Phenylglyoxylic acid |
| Reaction Steps | 4 | 3 |
| Overall Yield | 50–60% | 45–55% |
| Purity (HPLC) | ≥95% | ≥90% |
| Scalability | Industrial | Laboratory-scale |
Critical Observations:
- The nucleophilic substitution route offers higher yields and scalability, making it preferable for industrial production.
- Reductive amination is advantageous for avoiding halogenated intermediates but requires stringent pH control.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reaction efficiency. For instance, bromination and acid chloride formation are conducted in tandem within a microreactor system, reducing processing time by 40% compared to batch methods.
Purification Strategies
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. The latter method achieves ≥98% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
2-aminothiazole derivatives: Used in anticancer drug discovery and exhibit potent inhibitory activity against various cancer cell lines.
Uniqueness
2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific structure, which combines the thiazole ring with a phenyl and 4-methylbenzyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .
Biological Activity
2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound belongs to the class of 2-aminothiazole derivatives, which are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.
- Molecular Formula : C19H19N3OS
- Molecular Weight : 337.44 g/mol
- CAS Number : 1031703-61-3
The biological activity of this compound is primarily attributed to its ability to inhibit cell growth and proliferation in cancer cells. The thiazole moiety plays a crucial role in its mechanism of action, often interacting with specific proteins involved in cell cycle regulation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the thiazole ring enhances cytotoxicity against cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | <10 | |
| Doxorubicin | A431 | 0.5 |
Antibacterial Activity
This compound has also demonstrated promising antibacterial effects. Studies have shown that it possesses significant activity against various bacterial strains, outperforming standard antibiotics in some assays.
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | |
| Cefadroxil | Staphylococcus aureus | 40 |
Antifungal Activity
The compound's antifungal properties are also noteworthy. It has been tested against common fungal pathogens and shown effectiveness comparable to established antifungal agents.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent.
- Antibacterial Efficacy Study : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as an alternative treatment option in antibiotic-resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
